Dinaciclib - 779353-01-4

Dinaciclib

Catalog Number: EVT-287729
CAS Number: 779353-01-4
Molecular Formula: C21H28N6O2
Molecular Weight: 396.48602
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dinaciclib, also known by its development code SCH 727965 or MK-7965, is a synthetically derived small molecule. [] It is classified as a pan-CDK inhibitor due to its ability to potently inhibit CDK1, CDK2, CDK5, and CDK9. [] These kinases play critical roles in cell cycle progression, transcription, and DNA damage repair. [] In scientific research, Dinaciclib serves as a valuable tool for investigating the role of CDKs in various cellular processes, particularly those related to cancer development and progression. []

Mechanism of Action

Dinaciclib exerts its biological effects through the potent and selective inhibition of CDK1, CDK2, CDK5, and CDK9. [, , ] These kinases regulate various cellular processes, making Dinaciclib a multi-faceted molecule with a complex mechanism of action.

Cell Cycle Arrest: Dinaciclib inhibits CDK1 and CDK2, key regulators of the G1/S and G2/M cell cycle checkpoints. [, , , ] This inhibition leads to cell cycle arrest, preventing cells from progressing through the cycle and dividing. []

Apoptosis Induction: Dinaciclib can induce apoptosis, a form of programmed cell death, through various mechanisms. It downregulates the expression of anti-apoptotic proteins like Mcl-1, XIAP, and survivin, tipping the balance towards cell death. [, , , ] Dinaciclib also disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, AIF, and smac/DIABLO. []

Transcriptional Inhibition: Dinaciclib inhibits CDK9, which plays a crucial role in transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II. [, ] This inhibition leads to a reduction in the expression of genes involved in cell survival and proliferation. []

DNA Damage Repair Inhibition: Dinaciclib can also inhibit homologous recombination (HR), a critical DNA repair pathway, by downregulating BRCA1 expression and function. [, ] This disruption of HR increases sensitivity to DNA-damaging agents like PARP inhibitors, creating a synthetic lethal effect in cancer cells. [, ]

Applications
  • Hematologic Malignancies: Chronic Lymphocytic Leukemia (CLL), [] Acute Myeloid Leukemia (AML), [, ] Acute Lymphoblastic Leukemia (ALL), [] and Multiple Myeloma (MM). [, ]
  • Solid Tumors: Breast cancer, [, , ] Non-small cell lung cancer (NSCLC), [, ] Hepatocellular Carcinoma (HCC), [] thyroid cancer, [] Cervical cancer, [] Hepatoblastoma, [] Pancreatic Ductal Adenocarcinoma (PDAC), [, ] Glioma, [, ] and Soft-Tissue Sarcoma (STS). []

Dinaciclib has shown activity against both wild-type and mutant p53 cancers. [, ] Its effects have been observed in cells with various genetic backgrounds, indicating a potential for broad applicability. []

  • Investigate the role of CDK5 in cancer cell survival and progression. []
  • Study the interplay between CDK inhibition and the regulation of anti-apoptotic proteins. [, , ]
  • Explore the effects of CDK inhibition on DNA damage repair pathways and sensitivity to other therapies. [, , ]
  • Investigate the potential of combining Dinaciclib with other targeted therapies, such as PARP inhibitors, Bcl-2 inhibitors, and PI3K inhibitors. [, , , , , , , ]
  • Analyze the induction of immunogenic cell death by Dinaciclib and its potential to enhance anti-PD-1 therapy. [, ]
Future Directions
  • Biomarker Development: Identifying biomarkers that predict sensitivity to Dinaciclib, such as MCL1 and BCL-xL levels, is crucial for patient selection and personalized therapy. [, ]
  • Combination Therapies: Further exploration of Dinaciclib in combination with other targeted therapies, immunotherapies, or chemotherapies may yield more effective treatment regimens for various cancers. [, , , ]
  • Optimization of Dosing Strategies: Investigating alternative dosing schedules and administration routes to maximize efficacy and minimize toxicity is essential for clinical translation. []

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor that targets both the RAF/MEK/ERK and VEGF signaling pathways. [] It is an approved therapy for advanced hepatocellular carcinoma (HCC). []

Relevance: Sorafenib is mentioned in a study exploring dinaciclib as a potential therapy for HCC. [] The study suggests that dinaciclib's composite CDK inhibition may offer a novel treatment approach for advanced HCC, where sorafenib, despite being the only approved therapy, has limitations. [] The study highlights the need for new therapies in this area, positioning dinaciclib as a potential alternative or complementary treatment to sorafenib. []

Capecitabine

Compound Description: Capecitabine is an orally administered chemotherapeutic agent that is converted to 5-fluorouracil (5-FU) in the body. It is used in the treatment of various cancers, including breast cancer. []

Relevance: Capecitabine was used as a comparator drug in a phase 2 study evaluating dinaciclib's efficacy in advanced breast cancer. [] The study design allowed for patients who progressed on capecitabine to crossover and receive dinaciclib, enabling an assessment of dinaciclib activity in a capecitabine-resistant setting. []

Ofatumumab

Compound Description: Ofatumumab is a fully humanized monoclonal antibody that targets the CD20 antigen found on B cells. It is approved for treating chronic lymphocytic leukemia (CLL). [, ]

Relevance: Ofatumumab was used in combination with dinaciclib in a Phase 1b/2 study for relapsed and refractory (R/R) CLL and small lymphocytic lymphoma (SLL). [] It was also used as a comparator drug in a phase 3 study evaluating dinaciclib in patients with refractory CLL. [] Both studies examined the safety and efficacy profile of the dinaciclib and ofatumumab combination. [, ]

Erlotinib

Compound Description: Erlotinib is an epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer (NSCLC). [, ] It is approved for use as second- or third-line therapy in advanced NSCLC. []

Relevance: Similar to capecitabine, erlotinib served as a comparator in a phase 2 randomized trial assessing dinaciclib's efficacy in patients with locally advanced previously treated NSCLC. [] This study, like the one with capecitabine, employed an adaptive design, allowing patients who progressed on erlotinib to crossover to dinaciclib. []

Gemtuzumab ozogamicin (GO)

Compound Description: Gemtuzumab ozogamicin is an antibody-drug conjugate that targets CD33, an antigen found on leukemia cells. []

Relevance: In a phase 2 study evaluating dinaciclib in patients with advanced acute myeloid leukemia (AML), GO was used as a comparator drug. [] Patients were randomized to receive either dinaciclib or GO, with the option to crossover to dinaciclib if they did not respond to GO. []

Veliparib

Compound Description: Veliparib is a poly (ADP-ribose) polymerase (PARP) inhibitor that interferes with DNA repair, particularly in cancer cells with compromised homologous recombination (HR) repair pathways. []

Relevance: A phase 1 dose-escalation study investigated the combination of dinaciclib and veliparib in patients with advanced solid tumors. [] The rationale for this combination was based on the potential for dinaciclib to disrupt HR repair through its inhibition of CDK1 and CDK12, thereby enhancing the efficacy of veliparib, particularly in cancers that may not be inherently HR deficient. []

ABT-737 and ABT-263

Compound Description: ABT-737 and ABT-263 are both BH3 mimetics that inhibit Bcl-2 and Bcl-xL, proteins involved in apoptosis regulation. [, ] ABT-737 is specifically mentioned as a Bcl-2/Bcl-xL inhibitor. []

Relevance: The synergistic potential of dinaciclib in combination with ABT-737 or ABT-263 was investigated in malignant human glioma cell lines. [, ] The studies found that combining dinaciclib with these BH3 mimetics enhanced apoptosis compared to single-agent treatments. [, ]

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil is a pyrimidine analog and antimetabolite drug used in cancer treatment. [] It disrupts DNA and RNA synthesis, ultimately leading to cell death. []

Relevance: A study investigated the potential of combining 5-FU with dinaciclib and other CDK inhibitors as a treatment strategy for head and neck squamous cell carcinoma (HNSCC). [] The study aimed to explore the combined effects of these agents on cell cycle arrest, apoptosis, and tumor growth inhibition. []

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that induces cell death by crosslinking DNA and interfering with cell division. []

Relevance: Cisplatin was used in combination with dinaciclib in preclinical models of ovarian cancer and in an in vivo study using a head and neck cancer model. [, ] The studies aimed to determine if combining these agents resulted in synergistic antitumor effects. [, ]

Cetuximab

Compound Description: Cetuximab is a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), used in treating certain head and neck cancers and colorectal cancer. []

Relevance: Similar to 5-FU and cisplatin, cetuximab was explored as a potential combination therapy partner with dinaciclib and other CDK inhibitors for treating head and neck squamous cell carcinoma (HNSCC). [] The study examined whether these combinations could enhance therapeutic efficacy. []

MK-2206

Compound Description: MK-2206 is an allosteric AKT inhibitor targeting the PI3K/AKT signaling pathway, which plays a role in cell growth and survival. []

Relevance: A study evaluating combination treatment strategies for pancreatic cancer investigated the combined effects of dinaciclib and MK-2206. [] This combination aimed to target multiple downstream effectors of KRAS, a frequently mutated oncogene in pancreatic cancer. []

SCH772984

Compound Description: SCH772984 is an ERK inhibitor, specifically targeting the RAF/MEK/ERK signaling pathway involved in cell proliferation and survival. []

Relevance: Similar to MK-2206, SCH772984 was explored as a combination therapy partner with dinaciclib in preclinical models of pancreatic cancer. [] The rationale was to simultaneously block multiple KRAS effector pathways, potentially leading to enhanced antitumor activity. []

Doxorubicin

Compound Description: Doxorubicin is an anthracycline drug that works as a topoisomerase II inhibitor, leading to DNA damage and cell death. []

Relevance: Doxorubicin was used in conjunction with dinaciclib and veliparib in a study investigating the effects of CDK and PARP inhibition on homologous recombination (HR) in multiple myeloma cells. [] The study aimed to understand whether combining these agents could disrupt HR and enhance cell death in this context. []

Paclitaxel (Taxol)

Compound Description: Paclitaxel, commonly known as Taxol, is a mitotic inhibitor that disrupts cell division by interfering with microtubule function. []

Relevance: Combining dinaciclib with paclitaxel was investigated in a study focusing on lung cancer cells. [] The study discovered that this combination enhanced anaphase catastrophe, a type of cell death resulting from severe chromosomal mis-segregation, ultimately contributing to reduced cell viability in lung cancer. []

Properties

CAS Number

779353-01-4

Product Name

Dinaciclib

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol

Molecular Formula

C21H28N6O2

Molecular Weight

396.48602

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N

SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO

Solubility

Soluble in DMSO, not in water

Synonyms

SCH 727965; SCH727965; SCH-727965; PS095760; PS 095760; PS-095760; Dinaciclib.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.